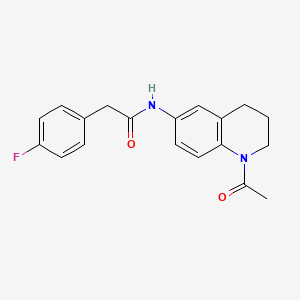
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide (commonly referred to as the compound) is a synthetic derivative of tetrahydroquinoline that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H20FN2O and a molecular weight of approximately 320.37 g/mol. Its structure features a tetrahydroquinoline moiety linked to a fluorophenyl acetamide group, which is essential for its biological activity. The presence of the fluorine atom is particularly noteworthy as it may enhance the compound's pharmacokinetic properties.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions critical for cell proliferation and survival in various cancers. For instance, the disruption of bromodomain-containing protein 4 (BRD4) interactions has been linked to reduced tumor growth in xenograft models .
- Modulation of Gene Expression : The compound may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting cellular processes such as inflammation and cancer progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been effective against breast cancer and lung cancer cell lines by inducing apoptosis and cell cycle arrest .
- Xenograft Studies : In vivo studies using mouse models have shown that treatment with this compound significantly reduces tumor size and metastasis in aggressive cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Production : Research indicates that it can reduce the production of pro-inflammatory cytokines in models of acute inflammation, suggesting a role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Model : A study investigating the effects of the compound on MDA-MB-231 breast cancer cells found that treatment led to a significant decrease in cell viability and increased apoptosis markers. This was attributed to the compound's ability to modulate key signaling pathways involved in cell survival.
- Lung Cancer Xenograft : In an animal model using A549 lung cancer cells, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptotic cells within treated tumors.
Propriétés
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-12-17(8-9-18(15)22)21-19(24)11-14-4-6-16(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWQWEBCYRTLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














